(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid is a complex organic compound known for its unique structural properties. This compound is often used in various scientific research applications due to its specific chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid typically involves multiple steps. The process begins with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group, which is then attached to the amino acid backbone. The tert-butoxycarbonyl (Boc) group is introduced to protect the phenyl ring during the reaction. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of protein-ligand interactions and enzyme kinetics.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties. These properties make it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C30H31NO6 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |
InChI |
InChI=1S/C30H31NO6/c1-30(2,3)37-28(34)20-15-13-19(14-16-20)17-26(27(32)33)31(4)29(35)36-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,32,33)/t26-/m0/s1 |
InChI Key |
HGFSLKGRNXCCAA-SANMLTNESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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